1-Cyclopropyl-2-(2-nitrophenyl)ethanol
Description
1-Cyclopropyl-2-(2-nitrophenyl)ethanol is a secondary alcohol featuring a cyclopropyl group at the 1-position and a 2-nitrophenyl moiety at the 2-position of the ethane backbone. Structural characterization would likely involve NMR and HRMS, as seen in similar ethanol derivatives .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C11H13NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8,11,13H,5-7H2 |
InChI Key |
HELCQAIXQCZKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(CC2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethanol Derivatives with Varied Substituents
1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-ol Structure: Ethanol backbone with cyclopropyl and 4-methylpiperazinyl groups. Synthesis: Prepared via reduction of the corresponding ketone (63% yield) .
This compound (Target Compound) Structure: Ethanol backbone with cyclopropyl and 2-nitrophenyl groups. Inferred Properties: Higher molecular weight (207.23 g/mol) compared to its ketone precursor (205.21 g/mol) due to hydroxyl group addition . The nitro group may reduce solubility in nonpolar solvents.
Ketone vs. Alcohol Functional Groups
1-Cyclopropyl-2-(2-nitrophenyl)ethanone Key Difference: Ketone group (C=O) instead of alcohol (CH₂OH).
Substituted Phenyl Analogs
1-Cyclopropyl-2-(2-methylphenyl)ethanamine Structure: Ethane backbone with cyclopropyl and 2-methylphenyl groups; amine functional group. Properties: Lower molecular weight (175.27 g/mol) than the target ethanol derivative; methyl group offers electron-donating effects, contrasting with the nitro group’s electron-withdrawing nature .
1-(2-Amino-6-nitrophenyl)ethanone Structure: Combines amino and nitro groups on the phenyl ring with a ketone. Hazards: Precautionary measures (e.g., P261, P262) suggest respiratory and dermal exposure risks .
Data Table: Comparative Analysis
Key Research Findings
Synthesis Efficiency: Piperazine-substituted ethanol derivatives (e.g., 1-cyclopropyl-2-(4-methylpiperazin-1-yl)ethanol) are synthesized in moderate yields (63%), suggesting steric or electronic factors influence reaction efficiency . The nitro group in the target compound may further complicate reduction steps due to its electron-withdrawing nature.
Hazard Profiles: Compounds with nitro groups (e.g., 1-(2-amino-6-nitrophenyl)ethanone) often require precautions against inhalation or dermal contact , implying similar handling considerations for the target ethanol derivative.
Conversely, the nitro group may reduce stability under basic or reducing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
